molecular formula C25H22N4O3 B4062823 4-(4-methylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone

4-(4-methylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone

Cat. No.: B4062823
M. Wt: 426.5 g/mol
InChI Key: UIEWXQNCAGSOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.16919058 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acid-Doped Polybenzimidazoles Containing Phthalazinone Moieties

A novel series of polybenzimidazoles incorporating 4-phenyl phthalazinone moieties demonstrated promising applications for high-temperature proton exchange membranes (PEMFCs). These polymers exhibit high glass transition temperatures, excellent thermal stability, and significant proton conductivity when doped with phosphoric acid, indicating their potential in fuel cell technology (Li et al., 2012).

Semicrystalline Poly(Aryl Ether Ketone)s with Phthalazinone Moieties

Research on poly(aryl ether ketone)s (PAEK) copolymers containing phthalazinone moieties revealed improvements in solubility and thermal properties. The incorporation of phthalazinone units into the polymer backbone enhances solubility in polar organic solvents and increases thermal stability, making these materials suitable for advanced polymer applications (Sun et al., 2007).

Antibacterial Activity of Pyrrolidinone Derivatives

A study on 1,4-disubstituted pyrrolidinone derivatives, including those with nitroso, azo, hydrazone, azole, and triazine moieties, derived from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, highlighted their antibacterial properties. This suggests the potential of phthalazinone derivatives in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

High-Temperature Resistant Polymers

Another study synthesized sulfonated 4-phenyl phthalazinone-based polybenzimidazoles for proton exchange membrane applications, highlighting their excellent thermal stability, mechanical properties, and resistance to oxidation. These membranes also showed low methanol permeability and high conductivity, underscoring their suitability for fuel cell applications (Liu et al., 2014).

Properties

IUPAC Name

4-(4-methylphenyl)-2-(2-nitro-5-pyrrolidin-1-ylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-8-10-18(11-9-17)24-20-6-2-3-7-21(20)25(30)28(26-24)23-16-19(27-14-4-5-15-27)12-13-22(23)29(31)32/h2-3,6-13,16H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEWXQNCAGSOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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